molecular formula C13H17F3N2O B15170756 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 919278-31-2

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol

Cat. No.: B15170756
CAS No.: 919278-31-2
M. Wt: 274.28 g/mol
InChI Key: GHOWQLMICHCUPG-UHFFFAOYSA-N
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Description

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a phenyl ring that is further substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine .

Scientific Research Applications

1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Uniqueness: 1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which can confer distinct chemical and biological properties. This combination of features is not commonly found in other compounds, making it a valuable target for research and development .

Properties

CAS No.

919278-31-2

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[3-amino-5-(trifluoromethyl)phenyl]methyl]piperidin-4-ol

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)10-5-9(6-11(17)7-10)8-18-3-1-12(19)2-4-18/h5-7,12,19H,1-4,8,17H2

InChI Key

GHOWQLMICHCUPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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